molecular formula C14H12FNO3S B2402545 Ethyl 2-(2-fluorobenzamido)thiophene-3-carboxylate CAS No. 864940-52-3

Ethyl 2-(2-fluorobenzamido)thiophene-3-carboxylate

Cat. No.: B2402545
CAS No.: 864940-52-3
M. Wt: 293.31
InChI Key: VUSAQWSLOMBEBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-fluorobenzamido)thiophene-3-carboxylate (C₁₈H₁₆FNO₄S) is a fluorinated thiophene derivative with a benzamido substituent at the 2-position and an ethyl ester group at the 3-position of the thiophene ring . Its molecular structure includes a tetrahydrobenzo[b]thiophene core fused with a 7-oxo group, distinguishing it from simpler thiophene analogs. The compound is synthesized via multicomponent reactions, often involving ethyl 2-amino-thiophene precursors and fluorinated benzoyl reagents under acidic or catalytic conditions . Key applications include its role as an intermediate in medicinal chemistry, particularly for developing anti-inflammatory and antioxidant agents .

Properties

IUPAC Name

ethyl 2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3S/c1-2-19-14(18)10-7-8-20-13(10)16-12(17)9-5-3-4-6-11(9)15/h3-8H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSAQWSLOMBEBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-fluorobenzamido)thiophene-3-carboxylate typically involves the condensation of 2-fluorobenzoyl chloride with thiophene-3-carboxylic acid, followed by esterification with ethanol. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The overall reaction can be summarized as follows:

  • Condensation Reaction

      Reactants: 2-fluorobenzoyl chloride, thiophene-3-carboxylic acid

      Conditions: Base (triethylamine), solvent (dichloromethane), room temperature

      Product: 2-(2-fluorobenzamido)thiophene-3-carboxylic acid

  • Esterification Reaction

      Reactants: 2-(2-fluorobenzamido)thiophene-3-carboxylic acid, ethanol

      Conditions: Acid catalyst (sulfuric acid), reflux

      Product: this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-fluorobenzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of ethyl 2-(2-fluorobenzamido)thiophene-3-carbinol.

    Substitution: Formation of substituted benzamido derivatives.

Scientific Research Applications

Chemistry

Ethyl 2-(2-fluorobenzamido)thiophene-3-carboxylate serves as a building block in the synthesis of more complex thiophene derivatives. Its ability to undergo various chemical transformations, such as oxidation, reduction, and electrophilic substitution, enables the development of novel compounds with tailored properties.

Biology

Research indicates that this compound exhibits antimicrobial and anticancer properties. Preliminary studies have shown significant antibacterial activity against both Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa) and Gram-positive bacteria (Staphylococcus aureus). The mechanism of action appears to involve disruption of bacterial cell membranes and modulation of protein activity through specific molecular interactions.

Medicine

In medicinal chemistry, this compound is explored as a potential drug candidate for various diseases. Molecular docking studies suggest stable interactions with target proteins, enhancing its binding affinity and specificity. This insight is crucial for optimizing pharmacological properties and developing effective therapeutic agents.

Industry

The compound finds applications in the development of organic semiconductors and advanced materials. Its unique electronic properties make it suitable for use in electronic devices, contributing to innovations in material science.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique attributes of this compound:

Compound NameStructure FeaturesBiological Activity
Ethyl 2-(4-fluorobenzamido)thiophene-3-carboxylateSimilar structure but para-fluoro substitutionAntibacterial activity against similar strains
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateContains cyano group and tetrahydro structureExhibits different antibacterial profiles
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateLacks fluorine substitution; basic structurePotential anticancer properties

The distinct fluorobenzamide configuration enhances its biological activities compared to related compounds.

Case Studies

  • Antibacterial Activity Evaluation : A study conducted on this compound demonstrated its effectiveness against multiple bacterial strains using microplate Alamar blue assay methods. The compound exhibited higher activity at lower concentrations compared to standard antibiotics.
  • Anticancer Studies : In vitro assessments revealed that this compound significantly inhibits cancer cell proliferation in various human tumor cell lines. The National Cancer Institute's protocols were employed to evaluate its efficacy across a panel of cancer cell lines, showing promising results that warrant further investigation.

Mechanism of Action

The mechanism of action of ethyl 2-(2-fluorobenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzamido group can form hydrogen bonds and hydrophobic interactions with target proteins, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Thiophene Derivatives

The biological and physicochemical properties of thiophene derivatives are highly dependent on substituents. Below is a comparative analysis of structurally related compounds:

Compound Molecular Formula Substituents Key Features
Ethyl 2-(2-fluorobenzamido)-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate C₁₈H₁₆FNO₄S 2-fluorobenzamido, 7-oxo, tetrahydrobenzo ring Enhanced solubility due to the ester group; potential anti-inflammatory activity
Ethyl 2-(4-nitrobenzamido)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate C₂₃H₂₁N₃O₆S 4-nitrobenzamido, 4-methyl, 5-carbamoyl Higher molecular weight (467.5 g/mol); nitro group may enhance redox activity
Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate C₁₉H₁₇N₃O₄S Acrylamido with cyano and 4-hydroxyphenyl groups Strong electron-withdrawing groups (cyano) improve antioxidant capacity
Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate C₁₃H₁₂FNO₂S 2-amino, 4-(2-fluorophenyl) Simpler structure; amino group enables facile functionalization

Key Differentiators and Limitations

  • Electronic Effects: The 2-fluorobenzamido group in the target compound provides moderate electron-withdrawing effects, whereas cyano or nitro groups in analogs enhance reactivity but reduce metabolic stability .
  • Solubility : The ethyl ester group improves solubility in organic solvents, but derivatives with polar substituents (e.g., hydroxyl) exhibit better aqueous solubility .
  • Data Gaps: Limited toxicity studies exist for fluorobenzamido-thiophenes compared to well-characterized cyano-acrylamido derivatives .

Biological Activity

Ethyl 2-(2-fluorobenzamido)thiophene-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of the Compound

This compound belongs to a class of thiophene derivatives, which are known for their diverse biological activities. The presence of the fluorobenzamido group enhances its interaction with biological targets, making it a promising candidate for drug development.

The mechanism of action for this compound involves several key interactions:

  • Hydrogen Bonding : The fluorobenzamido group can form hydrogen bonds with target proteins, enhancing binding affinity.
  • Hydrophobic Interactions : These interactions stabilize the compound's binding to its molecular targets.
  • π-π Stacking : The thiophene ring can participate in π-π stacking interactions, which further modulate protein activity and influence various biological effects.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against both Gram-negative and Gram-positive bacteria. Preliminary evaluations have shown effectiveness against:

  • Escherichia coli
  • Pseudomonas aeruginosa
  • Staphylococcus aureus

The antibacterial mechanism is believed to involve interference with bacterial protein synthesis or cell wall integrity through the aforementioned interactions .

Anticancer Potential

Some derivatives of thiophene compounds have demonstrated anticancer properties. This compound's structural features may contribute to its potential as an anticancer agent, although specific studies are still required to confirm this activity.

Comparative Analysis with Related Compounds

A comparative analysis highlights the uniqueness of this compound relative to structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
Ethyl 2-(4-fluorobenzamido)thiophene-3-carboxylateSimilar structure but with para-fluoro substitutionAntibacterial activity against similar strains
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateContains cyano group and tetrahydro structureExhibits different antibacterial profiles
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateLacks fluorine substitution; basic structurePotential anticancer properties

The specific fluorobenzamide configuration in this compound enhances its biological activities compared to related compounds .

Case Studies and Research Findings

  • In Vitro Characterization : A study reported the synthesis and characterization of various thiophene derivatives, including this compound. The compound was evaluated for its ability to inhibit bacterial growth in vitro, showing promising results against multiple strains.
  • Molecular Docking Studies : Molecular docking studies have provided insights into the binding interactions between this compound and target proteins. These studies indicate that the compound forms stable interactions with specific residues, enhancing its pharmacological properties.
  • Antimicrobial Activity Assessment : Further investigations into the antimicrobial activity revealed that certain modifications in the thiophene structure could significantly impact bioactivity. The findings suggest that optimizing the molecular structure could lead to enhanced efficacy against resistant bacterial strains .

Q & A

Q. What are the established synthetic routes for Ethyl 2-(2-fluorobenzamido)thiophene-3-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via acylation of an ethyl 2-aminothiophene-3-carboxylate precursor. For example, acylation with 2-fluorobenzoyl chloride under anhydrous conditions (e.g., toluene or dichloromethane) at reflux (110–120°C) in the presence of a base like triethylamine can yield the target compound. Reaction time (3–6 hours) and stoichiometric ratios (1:1.2 for amine:acylating agent) are critical for minimizing side products like over-acylated derivatives . Purity is often achieved via column chromatography or recrystallization.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • 1H NMR : The 2-fluorobenzamido group shows characteristic aromatic protons as a multiplet (δ 7.1–8.0 ppm), while the thiophene ring protons appear as distinct doublets (δ 6.8–7.2 ppm). The ethyl ester group exhibits a quartet (δ 4.2–4.4 ppm) and triplet (δ 1.3–1.5 ppm) .
  • IR : Peaks at ~1700 cm⁻¹ (ester C=O), ~1650 cm⁻¹ (amide C=O), and 1240–1150 cm⁻¹ (C-F stretch) confirm functional groups .

Advanced Research Questions

Q. What strategies optimize regioselectivity during electrophilic substitution on the thiophene ring in related compounds?

The electron-rich thiophene ring undergoes electrophilic substitution at the 5-position due to directing effects of the ester and amide groups. Computational studies (e.g., DFT) predict charge distribution, while experimental optimization involves controlling reaction temperature (−10°C to RT) and using mild electrophiles (e.g., bromine in acetic acid). Steric hindrance from the 2-fluorobenzamido group further influences regioselectivity .

Q. How does the 2-fluorobenzamido substituent affect the compound’s reactivity in cyclization reactions?

The electron-withdrawing fluorine atom enhances the electrophilicity of the amide carbonyl, facilitating cyclization with nucleophiles like amines or hydrazines. For example, refluxing with hydrazine hydrate in ethanol yields thiophene-fused pyrazole derivatives, confirmed by X-ray crystallography . Kinetic studies show that electron-deficient aryl groups accelerate cyclization by 30–40% compared to non-fluorinated analogs .

Q. What are the challenges in scaling up the synthesis of this compound for pharmacological studies?

Key challenges include:

  • Purification : Scalable methods like recrystallization (using ethanol/water mixtures) replace column chromatography .
  • Byproduct Management : Over-acylation side products are minimized by precise stoichiometry and slow reagent addition.
  • Solvent Recovery : Toluene or DCM recovery systems reduce costs and environmental impact .

Methodological Considerations

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

Contradictions often arise from rotamers (due to restricted rotation of the amide bond) or solvent effects. Variable-temperature NMR (e.g., 25°C to 60°C) can coalesce split peaks, while 2D NMR (COSY, HSQC) clarifies coupling patterns . For example, splitting in aromatic protons may resolve at higher temperatures due to faster bond rotation .

Q. What computational tools predict the compound’s suitability as a kinase inhibitor scaffold?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess binding affinity to kinase ATP pockets. Pharmacophore models highlight critical interactions: the fluorine atom participates in hydrophobic contacts, while the ester group stabilizes hydrogen bonds with catalytic lysine residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.